molecular formula C15H12ClF3O2 B8250093 2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol

Cat. No. B8250093
M. Wt: 316.70 g/mol
InChI Key: KOGJRWLMIOGPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol is a useful research compound. Its molecular formula is C15H12ClF3O2 and its molecular weight is 316.70 g/mol. The purity is usually 95%.
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properties

IUPAC Name

2-[4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3O2/c16-14-6-5-12(9-13(14)15(17,18)19)21-11-3-1-10(2-4-11)7-8-20/h1-6,9,20H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGJRWLMIOGPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)OC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol

Synthesis routes and methods I

Procedure details

9-BBN (158 mL, 79 mmol) was added to a solution of 1-chloro-2-(trifluoromethyl)-4-(4-vinylphenoxy)benzene (15.75 g, 52.7 mmol) in THF (160 mL) at 0° C. The resultant reaction mixture was stirred at room temperature overnight. To the mixture was added water (16 mL), 3M NaOH solution (80 mL) and 30% hydrogen peroxide (80 mL). It was stirred at 50° C. for 2 h, concentrated in vacuo, and diluted with ethyl acetate (200 mL). The organic phase was collected, washed with water (100 mL×2) & brine (100 mL), dried over sodium sulfate, and concentrated. Purification via a column chromatography then provided the title compound as a colorless oil (12.13 g, 71.7% yield). LCMS: rt=2.08 min, [M+H+]=299
Name
Quantity
158 mL
Type
reactant
Reaction Step One
Quantity
15.75 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two
Yield
71.7%

Synthesis routes and methods II

Procedure details

To a solution of 1-chloro-2-(trifluoromethyl)-4-(4-vinylphenoxy)benzene (3 g, 10.04 mmol) in THF (50 mL) was added 9-BBN (24.11 mL, 12.05 mmol) under nitrogen. The reaction mixture was stirred at 0° C. for 0.5 h, then the temperature was allowed to warm up to room temperature. NaOH (13.39 mL, 40.2 mmol) and H2O2 (14.36 mL, 141 mmol) was added. The mixture was then heated at 60° C. for 2 h. Na2SO3 was added to quench the reaction after cooling. Purification via flash chromatography then afforded the title compound (2.2 g, 6.95 mmol, 69.2% yield). LCMS: rt=3.55 min, [M+H+-H2O]=299
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
24.11 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
13.39 mL
Type
reactant
Reaction Step Two
Name
Quantity
14.36 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
69.2%

Synthesis routes and methods III

Procedure details

To a mixture of 1-chloro-4-[(4-ethenylphenyl)oxy]-2-(trifluoromethyl)benzene (3.8 g, 12.72 mmol) in anhydrous tetrahydrofuran (50 mL) was added 9-BBN (50.9 mL, 25.4 mmol) dropwise at 0° C. The reaction mixture was stirred at rt overnight, then sodium hydroxide (42.4 mL, 127 mmol) and H2O2 (2.60 mL, 25.4 mmol) were added at 0° C. The reaction mixture was stirred for 2 h at 50° C., and quenched with aq. Na2SO3 and then concentrated. Purification via mass-directed auto-preparation afforded the title compound (2.0 g).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50.9 mL
Type
reactant
Reaction Step Two
Quantity
42.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Three

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